3-Aminohexanoic acid hydrochloride

Description

BenchChem offers high-quality 3-Aminohexanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminohexanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

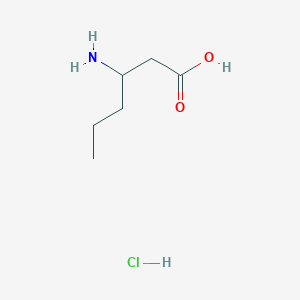

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGBHZGUSDAGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Importance of β-Amino Acids

An In-Depth Technical Guide to the Synthesis of 3-Aminohexanoic Acid Hydrochloride

In the landscape of modern drug discovery and materials science, non-proteinogenic amino acids have emerged as critical building blocks. Among these, β-amino acids, distinguished from their α-analogues by an additional methylene unit in their carbon backbone, are of particular interest. This structural homologation imparts unique conformational properties, making them invaluable components in the design of peptidomimetics. Incorporating β-amino acids into peptide sequences can significantly alter biological activity by enhancing metabolic stability against enzymatic degradation and improving target selectivity.[1] 3-Aminohexanoic acid, a representative β-amino acid, serves as a key scaffold for constructing these advanced therapeutic and functional molecules.

This guide provides an in-depth exploration of the chemical synthesis of 3-Aminohexanoic acid hydrochloride. Moving beyond a simple recitation of procedural steps, we will dissect the underlying chemical principles, evaluate alternative synthetic strategies, and present a detailed, field-proven protocol. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodology required to confidently synthesize this important compound.

A Strategic Overview of β-Amino Acid Synthesis

The synthesis of β-amino acids can be approached through several strategic disconnections. The choice of a specific route is often dictated by the availability of starting materials, desired scale, stereochemical requirements, and functional group tolerance. Common and effective strategies include conjugate addition, reductive amination of β-keto acids, and amide rearrangements.[1]

The Michael Addition (Conjugate Addition) Pathway

The Michael or conjugate addition represents one of the most direct and versatile methods for forming the carbon-nitrogen bond at the β-position.[2] This strategy involves the 1,4-addition of a nitrogen nucleophile (such as ammonia or a protected amine equivalent) to an α,β-unsaturated carbonyl compound.[1][3] The key advantage lies in the direct construction of the β-amino acid backbone from readily available precursors. Subsequent hydrolysis of the ester or nitrile group yields the target carboxylic acid.

Reductive Amination of β-Keto Precursors

Reductive amination offers an alternative pathway, starting from a β-keto acid or its ester derivative.[4] The reaction proceeds via the formation of an intermediate imine through the condensation of the ketone with an amine source (e.g., ammonia), which is then reduced in situ by a hydride reducing agent like sodium borohydride (NaBH₄).[4][5][6] The success of this method hinges on the accessibility of the corresponding β-keto acid precursor.

The Hofmann Rearrangement Route

The Hofmann rearrangement provides a powerful method for converting a primary amide into a primary amine with one fewer carbon atom.[7][8] In the context of 3-aminohexanoic acid synthesis, this would typically involve a starting material derived from a substituted malonic acid. The key transformation involves the treatment of an amide with bromine and a strong base, which proceeds through an isocyanate intermediate that is subsequently hydrolyzed.[8][9] This method has been successfully applied to the synthesis of other amino acids, demonstrating its robustness.[10][11]

Comparative Analysis of Synthetic Strategies

| Strategy | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Michael Addition | α,β-Unsaturated Ester/Nitrile (e.g., Ethyl hex-2-enoate) | Ammonia, Base | Direct C-N bond formation; high yields; common starting materials.[3][12] | Potential for polymerization of the Michael acceptor; requires control of reaction conditions. |

| Reductive Amination | β-Keto Ester (e.g., Ethyl 3-oxohexanoate) | Ammonia, NaBH₄, H₂/Catalyst | High chemoselectivity; mild reducing agents can be used.[6] | Precursor β-keto ester may require separate synthesis; potential for over-reduction. |

| Hofmann Rearrangement | Substituted Malonamic Acid | Br₂, NaOH/KOH | Effective for creating primary amines; well-established reaction.[7][11] | Multi-step synthesis of the required amide precursor; loss of a carbon atom.[8] |

Recommended Synthetic Pathway: Michael Addition and Protocol

Based on its efficiency, high yields, and reliance on commercially available starting materials, the Michael addition pathway is the recommended approach for the laboratory-scale synthesis of 3-aminohexanoic acid hydrochloride. The following protocol is a self-validating system designed for reproducibility and purity.

Overall Synthetic Workflow

The synthesis is a two-step process. First, a conjugate addition of ammonia to ethyl hex-2-enoate forms the β-amino ester. Second, acidic hydrolysis of the resulting ester not only yields the carboxylic acid but also directly produces the desired hydrochloride salt.

Reaction Mechanism: Aza-Michael Addition

The core of this synthesis is the Aza-Michael addition. The reaction is initiated by the nucleophilic attack of ammonia on the β-carbon of the α,β-unsaturated ester. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated by a proton source (in this case, the ethanol solvent or another ammonia molecule) to yield the final β-amino ester product.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl hex-2-enoate | 142.20 | 10.0 g | 0.0703 | Substrate |

| 7N Ammonia in Ethanol | - | 50 mL | ~0.35 | Nucleophile & Solvent |

| 6 M Hydrochloric Acid | 36.46 | 100 mL | 0.60 | Hydrolysis & Salt Formation |

| Absolute Ethanol | 46.07 | As needed | - | Recrystallization |

| Diethyl Ether | 74.12 | As needed | - | Recrystallization |

| Activated Carbon | - | ~0.5 g | - | Decolorizing agent |

Step 1: Synthesis of Ethyl 3-aminohexanoate

-

Reaction Setup: In a high-pressure resistant glass vessel equipped with a magnetic stir bar, add ethyl hex-2-enoate (10.0 g, 0.0703 mol).

-

Addition of Reagent: Cool the vessel in an ice bath and carefully add the solution of 7N ammonia in ethanol (50 mL).

-

Reaction Conditions: Securely seal the vessel. Allow it to warm to room temperature, then place it in an oil bath pre-heated to 80 °C. Stir the mixture vigorously for 24 hours.

-

Causality Note: The use of a sealed vessel and elevated temperature is crucial to maintain a sufficient concentration of ammonia and to overcome the activation energy for the addition reaction. The ethanolic solution ensures miscibility of the reactants.

-

-

Work-up: After 24 hours, cool the vessel to room temperature. Carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and ethanol. The resulting oil is crude ethyl 3-aminohexanoate. This crude product is typically carried forward to the next step without further purification.

Step 2: Hydrolysis to 3-Aminohexanoic Acid Hydrochloride

-

Hydrolysis Setup: Transfer the crude ethyl 3-aminohexanoate oil to a 250 mL round-bottom flask. Add 6 M aqueous hydrochloric acid (100 mL).

-

Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with stirring. Maintain reflux for 4-6 hours.

-

Causality Note: Acid-catalyzed hydrolysis of the ester is necessary to form the carboxylic acid. The large excess of aqueous HCl drives the reaction to completion and ensures the resulting amino acid is fully protonated to form the hydrochloride salt.[12]

-

-

Decolorization and Isolation: Cool the reaction mixture to room temperature. Add a small amount of activated carbon (~0.5 g) and stir for 15 minutes to remove colored impurities. Filter the solution through a pad of celite to remove the carbon.

-

Crystallization: Transfer the clear filtrate to a beaker and concentrate it under reduced pressure on a steam bath until a solid crust begins to form.[13] Cool the concentrated solution in an ice bath for 1-2 hours to induce crystallization.

-

Purification: Collect the crude white solid by vacuum filtration. Wash the crystals with a small amount of cold absolute ethanol, followed by diethyl ether, to facilitate drying.

-

Recrystallization: For higher purity, dissolve the crude solid in a minimum amount of hot absolute ethanol. If any solid remains undissolved, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight. Beautiful, needle-like crystals of 3-aminohexanoic acid hydrochloride should form. Collect the pure crystals by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50 °C.

Product Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

-

Appearance: White crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Spectroscopy:

-

¹H NMR: Expect characteristic peaks for the propyl chain (CH₃, CH₂, CH₂), the methine proton at the C3 position (adjacent to the NH₃⁺ group), the methylene protons at C2 and C4, and a broad singlet for the ammonium protons (-NH₃⁺). The carboxylic acid proton may be exchangeable.

-

¹³C NMR: Expect six distinct carbon signals corresponding to the hexanoic acid backbone.

-

FT-IR: Look for a strong, broad absorption around 2500-3300 cm⁻¹ (O-H and N-H stretches of the protonated amino acid), a sharp carbonyl (C=O) stretch around 1700-1730 cm⁻¹, and N-H bending vibrations around 1500-1600 cm⁻¹.

-

-

Purity (HPLC): Purity should be assessed using a suitable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, often requiring derivatization of the amino group for UV detection.[14]

Conclusion

This guide has detailed a robust and reliable synthetic route to 3-aminohexanoic acid hydrochloride via an Aza-Michael addition followed by acid hydrolysis. By understanding the causality behind each experimental choice—from the selection of the overall strategy to the specific conditions for reaction and purification—researchers can confidently and efficiently produce this valuable β-amino acid. The provided protocol serves as a validated starting point for laboratory synthesis, enabling further research into the fascinating applications of β-amino acid-containing molecules in science and medicine.

References

-

Synthesis of 3‐arylated δ‐aminopentanoic acid and ϵ‐aminohexanoic acid carboxamides via the Pd(II) . ResearchGate. Available from: [Link]

-

β-Amino Acid synthesis by C-C coupling . Organic Chemistry Portal. Available from: [Link]

- Preparation method of Beta-amino acid - CN103497119B. Google Patents.

- Beta-amino acids and methods and intermediates for making same - US6495710B1. Google Patents.

-

Hoffmann Rearrangement . Chemist Wizards. Available from: [Link]

-

3.3.3: Synthesis of Amines . Chemistry LibreTexts. Available from: [Link]

-

ε-AMINOCAPROIC ACID . Organic Syntheses Procedure. Available from: [Link]

-

Synthesis of α,β-diamino acid derivatives by acid-catalyzed Aza-Michael addition of N-phthalyldehydroalanine with different amine . Taylor & Francis Online. Available from: [Link]

- Improved process for the preparation of 6-aminohexanoic acid - WO2020031201A1. Google Patents.

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID . Organic Syntheses Procedure. Available from: [Link]

-

The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element . MDPI. Available from: [Link]

- Process for purifying long chain amino acids - EP3672935A1. Google Patents.

-

Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug . ResearchGate. Available from: [Link]

-

12.3: Synthesis of Amino Acids . Chemistry LibreTexts. Available from: [Link]

-

NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES . University of Illinois Urbana-Champaign. Available from: [Link]

-

3-Amino-hexanoic acid, suppliers and manufacturers . R&D Chemicals. Available from: [Link]

-

The Hofmann and Curtius Rearrangements . Master Organic Chemistry. Available from: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available from: [Link]

- METHODS FOR THE PREPARATION OF β-AMINO ACIDS - WO2004021981A3. Google Patents.

-

The Michael Addition Reaction and Conjugate Addition . Master Organic Chemistry. Available from: [Link]

-

Hofmann Rearrangement . Chemistry Steps. Available from: [Link]

-

Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides . pubs.acs.org. Available from: [Link]

- Isolation and purification of 6-aminocaproic acid - US9776953B2. Google Patents.

-

Reductive Amination & Amide Synthesis (IOC 40) . YouTube. Available from: [Link]

-

3-Aminohexanoic acid | C6H13NO2 | CID 5275645 . PubChem. Available from: [Link]

-

Process Development and Scale-Up of a Novel Route to 8-Aminooctanoic Acid . pubs.acs.org. Available from: [Link]

-

Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF . ResearchGate. Available from: [Link]

-

Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates . PMC - NIH. Available from: [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN103497119B - Preparation method of Beta-amino acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. chemistwizards.com [chemistwizards.com]

- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

Core Directive: Beyond the Template - A Bespoke Structural Analysis

{"answer":"## A Technical Guide for the Discerning Scientist: Navigating the Isomeric Landscape of 3-Aminohexanoic Acid Hydrochloride and 6-Aminohexanoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical biology and pharmaceutical development, the seemingly subtle distinction of an amino group's placement on a hexanoic acid backbone precipitates a cascade of divergent biological activities. This guide provides a comprehensive technical exploration of 3-Aminohexanoic acid hydrochloride and 6-Aminohexanoic acid, illuminating the critical differences that every researcher and drug developer must understand to ensure experimental integrity and therapeutic efficacy.

This document eschews a rigid, templated format in favor of a structure that logically flows from the fundamental scientific questions at hand. We begin with the foundational chemical and physical distinctions, progress to practical methods of separation and identification, and culminate in a detailed examination of their disparate pharmacological roles and mechanisms of action. This approach is designed to build a holistic understanding, from the molecule to the biological system.

PART 1: Foundational Physicochemical and Spectroscopic Differentiation

While both are isomers of aminohexanoic acid, their unique atomic arrangements give rise to distinct physical properties and spectroscopic fingerprints. 3-Aminohexanoic acid is commonly supplied as a hydrochloride salt to enhance its stability and solubility, a key differentiator from the free base form of 6-Aminohexanoic acid.

Table 1: Comparative Physicochemical Properties

| Property | 3-Aminohexanoic Acid Hydrochloride | 6-Aminohexanoic Acid |

| IUPAC Name | 3-Aminohexanoic acid hydrochloride | 6-Aminohexanoic acid |

| Synonyms | 3-Aminocaproic acid HCl | Aminocaproic acid, EACA, ε-Aminocaproic acid |

| CAS Number | 58521-63-4[1] | 60-32-2[2] |

| Molecular Formula | C₆H₁₄ClNO₂ | C₆H₁₃NO₂ |

| Molecular Weight | 167.64 g/mol | 131.17 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility | Soluble in water | Soluble in water (50 mg/ml)[3] |

Spectroscopic Signatures: The Unambiguous Identifiers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of these isomers.

-

¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants in the NMR spectra provide a definitive roadmap of the proton and carbon environments. In 6-Aminohexanoic acid, the protons on the C6 carbon, being adjacent to the electron-withdrawing amino group, will exhibit a downfield shift compared to the more shielded methylene protons in the middle of the chain. Conversely, in 3-Aminohexanoic acid, the proton on the C3 carbon will show a characteristic multiplet due to coupling with adjacent methylene groups. The ¹³C NMR will similarly display distinct chemical shifts for the carbons bearing the amino group (C3 vs. C6) and the adjacent carbons.

-

Infrared (IR) Spectroscopy: Both molecules will exhibit characteristic absorption bands for N-H stretching (amine), C=O stretching (carboxylic acid), and O-H stretching (carboxylic acid). However, the precise wavenumbers and shapes of these peaks can differ due to variations in intramolecular hydrogen bonding and overall molecular symmetry, providing another layer of differentiation for the discerning analyst.

PART 2: Chromatographic Separation and Analysis: A Validated Protocol

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the robust separation and quantification of these isomers, ensuring the purity of starting materials and the accurate assessment of experimental outcomes.

Experimental Protocol: Reversed-Phase HPLC for Isomer Separation

Objective: To achieve baseline separation of 3-Aminohexanoic acid and 6-Aminohexanoic acid for qualitative and quantitative analysis.

Instrumentation and Reagents:

-

HPLC system equipped with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

Reference standards of 3-Aminohexanoic acid hydrochloride and 6-Aminohexanoic acid

-

Analytical balance, volumetric glassware, and appropriate solvents

Methodology:

-

Standard Preparation: Accurately weigh and dissolve reference standards of each isomer in Mobile Phase A to create stock solutions of known concentration (e.g., 1 mg/mL). Prepare a working standard mixture containing both isomers.

-

Sample Preparation: Dissolve the sample under investigation in Mobile Phase A to a concentration within the linear range of the assay.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

-

Detection Wavelength: 210 nm (where the carboxyl group absorbs)

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 50% B

-

15-18 min: Hold at 50% B

-

18-20 min: Return to 5% B and equilibrate for 5 minutes before the next injection.

-

-

-

Data Analysis: Identify the peaks corresponding to each isomer by comparing their retention times with the reference standards. Construct a calibration curve for each analyte to enable accurate quantification.

Workflow Visualization: HPLC Separation of Aminohexanoic Acid Isomers

Caption: A streamlined workflow for the HPLC-based separation and quantification of aminohexanoic acid isomers.

PART 3: Divergent Pharmacological Identities and Mechanisms of Action

The positional isomerism of the amino group is the lynchpin of the distinct pharmacological profiles of these two molecules.

6-Aminohexanoic Acid: A Clinically Utilized Antifibrinolytic Agent

6-Aminohexanoic acid is a synthetic analog of the amino acid lysine and is employed clinically as an antifibrinolytic agent to control bleeding.[4][5][6] Its mechanism of action is well-established and centers on its ability to inhibit the breakdown of fibrin clots.[7]

Mechanism of Action: The dissolution of blood clots, a process known as fibrinolysis, is primarily mediated by the enzyme plasmin. Plasmin is generated from its inactive precursor, plasminogen, through the action of plasminogen activators.[5] Both plasminogen and plasmin possess lysine-binding sites that are crucial for their interaction with fibrin. 6-Aminohexanoic acid competitively inhibits these lysine-binding sites, thereby preventing plasminogen and plasmin from binding to fibrin and effectively halting the fibrinolytic process.[8]

Signaling Pathway: Inhibition of Fibrinolysis by 6-Aminohexanoic Acid

Caption: The mechanism by which 6-Aminohexanoic acid inhibits fibrinolysis by preventing the binding of plasminogen to fibrin.

3-Aminohexanoic Acid Hydrochloride: A Research Compound with Neuromodulatory Potential

In contrast to its clinically established isomer, 3-Aminohexanoic acid is primarily a compound of research interest, largely owing to its structural resemblance to the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). The hydrochloride salt form enhances its utility in experimental settings.

Potential Mechanisms of Action: As a GABA analog, 3-Aminohexanoic acid is hypothesized to interact with the GABAergic system, although its precise molecular targets are still under investigation. Potential interactions could include:

-

GABA Receptor Modulation: It may act as an agonist or antagonist at GABAA or GABAB receptors.

-

GABA Transporter Inhibition: It could potentially block the reuptake of GABA from the synapse, thereby potentiating its inhibitory effects.

-

GABA Transaminase Inhibition: It might interfere with the enzymatic degradation of GABA.

The exploration of these potential mechanisms is an active area of neuropharmacological research.

PART 4: Toxicological Profiles and Concluding Remarks

The distinct biological activities of these isomers are mirrored in their toxicological profiles. The primary adverse effects of 6-Aminohexanoic acid are linked to its antifibrinolytic action and can include an increased risk of thrombosis. The toxicology of 3-Aminohexanoic acid is less defined but, as a GABA analog, may involve central nervous system effects at higher doses.

References

- Góral, I., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122.

-

ResearchGate. (n.d.). Structure of 6-aminohexanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 6-aminohexanoic acid or Caprolactam from Lysine.

- Góral, I., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122.

-

PubChem. (n.d.). 6-Aminohexanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Aminocaproic acid. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for the preparation of 6-aminohexanoic acid.

-

Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID. Retrieved from [Link]

- Perlikowska, R., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Protein and Peptide Letters, 23(10), 891-897.

-

PubChem. (n.d.). 3-Aminohexanoic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 6-Aminocaproic acid. Retrieved from [Link]

Sources

- 1. 3-Aminohexanoic acid | C6H13NO2 | CID 5275645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 3-Aminohexanoic Acid Hydrochloride

This technical guide details the chemical and pharmacological profile of 3-Aminohexanoic Acid Hydrochloride , a linear

Synonyms:

Part 1: Executive Technical Summary

3-Aminohexanoic acid (3-AHA) represents the linear aliphatic baseline in the Structure-Activity Relationship (SAR) of GABAergic gabapentinoids. While clinical efficacy in neuropathic pain is driven by 3-alkyl substitution (e.g., the isobutyl group in Pregabalin), 3-AHA provides the essential "null" or "low-affinity" baseline required to validate pharmacophore models.

Core Utility in Drug Development:

- Ligand Screening: Functions as a low-affinity control to quantify the entropic contribution of alkyl branching in high-affinity ligands.

-

Transporter Profiling: Unlike GABA (which targets GAT-1/2/3), 3-AHA is a substrate for Proton-coupled Amino acid Transporters (PAT1/PAT2), making it a tool for studying oral bioavailability mechanisms of zwitterionic drugs.

-

Chiral Resolution: The racemic synthesis allows for the testing of kinetic resolution enzymes (e.g.,

-transaminases).

Part 2: Chemical Synthesis & Production

Methodology: The Rodionov Condensation

Rationale: The Rodionov reaction offers a streamlined, one-pot synthesis of

Reaction Scheme (DOT Visualization)

The following diagram illustrates the mechanistic flow from Butyraldehyde to the final Hydrochloride salt.

Caption: Mechanistic pathway for the Rodionov synthesis of 3-Aminohexanoic Acid HCl.

Detailed Protocol: Rodionov Synthesis

Reagents:

-

Butyraldehyde (1.0 eq)

-

Malonic acid (1.0 eq)

-

Ammonium acetate (2.0 eq)

-

Ethanol (95%)[1]

Step-by-Step Workflow:

-

Condensation: Dissolve malonic acid and ammonium acetate in ethanol. Add butyraldehyde dropwise under stirring.

-

Reflux: Heat the mixture to reflux (

C) for 6–8 hours. The evolution of -

Crystallization: Cool the reaction mixture to

C. The free amino acid may precipitate. If not, reduce solvent volume under vacuum. -

Salt Formation: Resuspend the crude solid in minimal isopropanol. Bubble dry HCl gas through the solution or add 1.25M HCl in ethanol until pH < 2.

-

Purification: Recrystallize from Ethanol/Ether (1:1).

-

Validation:

-

Melting Point: Expect decomposition >200°C.

-

NMR (

): Verify triplet at

-

Part 3: Pharmacological Profiling (SAR)

Mechanism of Action:

3-Aminohexanoic acid serves as a critical data point in defining the "Goldilocks Zone" of steric bulk required for binding to the

SAR Logic: The Steric Anchor Hypothesis

The

| Compound | Structure (C3 Substituent) | Biological Insight | |

| GABA | -H | > 100 | No affinity; exclusively binds GAT/GABA-R. |

| 3-Aminohexanoic Acid | -Propyl (Linear) | ~15–30 | Low affinity. The linear chain is too flexible/narrow to lock into the hydrophobic cleft effectively. |

| Pregabalin | -Isobutyl (Branched) | < 0.1 | High affinity. The branched isobutyl group provides the necessary steric bulk and entropic lock. |

Transporter Specificity Diagram

Unlike GABA, which relies on Sodium-dependent transporters (GAT),

Caption: Transport and receptor specificity profile of 3-Aminohexanoic acid versus standard GABA pathways.

Part 4: Experimental Validation Protocols

Protocol A: Radioligand Binding Assay

Purpose: To determine the

-

Membrane Preparation: Homogenize porcine cerebral cortex in 10 mM HEPES/KOH (pH 7.4). Centrifuge at 40,000 x g.

-

Ligand: Use

-Gabapentin (Specific Activity ~80 Ci/mmol). -

Incubation:

-

Mix 150

g membrane protein with 10 nM -

Add increasing concentrations of 3-Aminohexanoic acid (

to -

Incubate for 45 mins at 22°C.

-

-

Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

using the Cheng-Prusoff equation.-

Expected Result:

in the micromolar range (weak displacement), confirming the lack of optimal steric fit.

-

Protocol B: Ninhydrin Visualization (TLC)

Purpose: Rapid purity check during synthesis.

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

-

Visualization: Spray with 0.2% Ninhydrin in ethanol and heat to 110°C.

-

Result: 3-Aminohexanoic acid appears as a blue/purple spot .

-

Differentiation: If the spot is yellow, it indicates proline contamination (unlikely here) or secondary amines.

-

References

-

Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters. Link (Establishes the SAR of 3-alkyl GABA analogs).

- Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of -amino acids." Berichte der Deutschen Chemischen Gesellschaft. (The foundational chemistry for the synthesis protocol).

-

Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel."[2][3][4] Journal of Biological Chemistry. Link (Defines the binding target and assay methodology).

-

Boll, M., et al. (2004). "Expression cloning and functional characterization of the amino acid transporter PAT1." Journal of Biological Chemistry. Link (Details the transport mechanism of

-amino acids). -

PubChem. "3-Aminohexanoic acid."[5] National Library of Medicine. Link (Chemical structure and physical property verification).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Aminohexanoic acid | C6H13NO2 | CID 5275645 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Potential of 3-Aminohexanoic Acid: From Peptidomimetics to Metabolic Markers

Topic: Potential Therapeutic Uses of 3-Aminohexanoic Acid Hydrochloride Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminohexanoic acid hydrochloride (also known as

This guide analyzes the compound's utility as a protease-resistant building block for next-generation antibiotics, a metabolic biomarker for hemolytic and dysbiotic states, and a mechanistic probe for bacterial translation machinery.

Part 1: Chemical Identity & Structural Distinction

The Isomer Trap: In drug development, precision is paramount. 3-Aminohexanoic acid is a

Comparative Structural Analysis

-

3-Aminohexanoic Acid: A chiral

-amino acid. The amino group is on the C3 position. It introduces an extra methylene group into the peptide backbone compared to -

Therapeutic Implication: Incorporation of 3-aminohexanoic acid into peptide sequences blocks the action of peptidases (like trypsin or chymotrypsin) which strictly recognize

-peptide bonds.

Part 2: Therapeutic Applications in Peptidomimetics

The primary therapeutic value of 3-aminohexanoic acid lies in its role as a monomer for

Antimicrobial Peptides (AMPs)

Natural AMPs are effective but unstable in vivo.

-

Mechanism: The hydrophobic hexyl side chain of 3-aminohexanoic acid facilitates insertion into the lipid bilayer of Gram-negative bacteria.

-

Advantage: Unlike standard antibiotics, these "foldamers" rarely induce resistance because they target the physical integrity of the membrane rather than a specific metabolic enzyme.

Peptide Vaccine Stabilization

In vaccine design, antigen presentation is often limited by rapid degradation.

-

Strategy: Replacing vulnerable cleavage sites in epitope sequences with a 3-aminohexanoic acid linker ("statin-like" strategy) prevents endopeptidase digestion.

-

Outcome: This extends the half-life of the antigen in the plasma and enhances uptake by Antigen-Presenting Cells (APCs).

Part 3: Biological Mechanisms & Signaling Pathways[1][2]

The Bacterial Translation Link (EF-P Pathway)

Recent chemical biology research has identified 3-aminohexanoic acid as a substrate for the bacterial ligase EpmA . This enzyme normally modifies Elongation Factor P (EF-P) with

-

Therapeutic Relevance: By introducing 3-aminohexanoic acid (an analog of

-lysine), researchers can modulate or inhibit the rescue of polyproline-stalled ribosomes in bacteria. This represents a novel antimicrobial target—inhibiting EpmA or providing a "dummy" substrate to jam the bacterial translation rescue machinery.

Figure 1: The EpmA-mediated modification pathway.[1] 3-Aminohexanoic acid acts as a substrate analog for

Part 4: Diagnostic Utility & Metabolomics

Beyond drug synthesis, 3-aminohexanoic acid serves as a sentinel molecule in metabolomic profiling.

Hemolytic Disease of the Newborn (HDN)

Metabolomic studies indicate that 3-aminohexanoic acid levels correlate positively with Total Bile Acid (TBA) and bilirubin levels in neonates with HDN.

-

Clinical Insight: Elevated serum levels may serve as a non-invasive marker for the severity of hemolysis and liver stress in newborns, distinguishing pathological jaundice from physiological jaundice.

Gut Microbiota-Brain Axis

In models of antibiotic-induced dysbiosis, 3-aminohexanoic acid is identified as a differential metabolite. Its abundance correlates with specific immune cell populations (NK cells, macrophages) in the spleen, suggesting it may act as a signaling molecule bridging the gut microbiome and systemic immunity.

Part 5: Experimental Protocols

Protocol A: Solid-Phase Synthesis of -Peptides (Fmoc Strategy)

Objective: Incorporate 3-aminohexanoic acid into a peptide backbone to test proteolytic stability.

Reagents:

-

Fmoc-3-aminohexanoic acid (commercially available or synthesized via Arndt-Eistert homologation).

-

Resin: Wang resin or Rink Amide resin.

-

Coupling Agents: HATU/HOAt (Preferred for

-amino acids due to slower kinetics).

Step-by-Step Workflow:

| Step | Action | Critical Technical Note |

| 1. Loading | Swell resin in DMF (30 min). Load first residue with 3 eq. Fmoc-AA and 3 eq. DIPEA. | Ensure loading density is <0.6 mmol/g to prevent aggregation of |

| 2. Deprotection | Treat with 20% Piperidine in DMF (2 x 10 min). | Monitor UV absorbance of the dibenzofulvene-piperidine adduct to confirm completion. |

| 3. Activation | Dissolve Fmoc-3-aminohexanoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. | Pre-activate for 2 minutes only to minimize racemization. |

| 4. Coupling | Add activated mixture to resin. Shake for 2-4 hours . | |

| 5. Capping | Acetylate unreacted amines with Acetic Anhydride/Pyridine. | Prevents deletion sequences which are hard to purify. |

| 6. Cleavage | Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. | 3-aminohexanoic acid is acid-stable; standard cleavage works well. |

Protocol B: Metabolomic Extraction from Plasma

Objective: Quantify 3-aminohexanoic acid levels for biomarker validation.

-

Sample Prep: Mix 50

L plasma with 150 -

Precipitation: Incubate at -20°C for 1 hour to precipitate proteins. Centrifuge at 14,000 x g for 15 min at 4°C.

-

Derivatization (Optional but Recommended): Since 3-aminohexanoic acid lacks a strong chromophore, derivatize with Fmoc-Cl or AccQ-Tag if using LC-UV/Fluorescence. For LC-MS/MS, direct injection is possible using a HILIC column.

-

Analysis: Analyze via LC-MS/MS (MRM mode). Target transition: Precursor ion

(approx 132.1 m/z)

References

-

Metabolomics in Hemolytic Disease

-

Bacterial Translation & EF-P Modification

-

Beta-Peptide Synthesis & Antimicrobial Potential

- Title: Syntheses of Natural and Non-Natural -Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cycliz

- Source: NIH / Journal of Organic Chemistry

-

URL:[Link]

-

Plant Innate Immunity (BABA Analogs)

-

Gut Microbiota-Spleen Axis

- Title: Impact of broad-spectrum antibiotics on the gut–microbiota–spleen–brain axis

- Source: NIH / Journal of Advanced Research

-

URL:[Link]

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. Adding α,α-disubstituted and β-linked monomers to the genetic code of an organism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of broad-spectrum antibiotics on the gut–microbiota–spleen–brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

3-Aminohexanoic acid hydrochloride safety and handling

Technical Monograph: 3-Aminohexanoic Acid Hydrochloride

Sub-Type:

Executive Summary

This guide addresses the physicochemical profile, safety protocols, and synthetic handling of 3-Aminohexanoic acid hydrochloride (also known as

Crucial Distinction: Researchers must distinguish this compound from its structural isomer, 6-Aminohexanoic acid (

Part 1: Chemical Identity & Physicochemical Profile[1]

3-Aminohexanoic acid hydrochloride is a linear

| Parameter | Technical Specification |

| IUPAC Name | 3-Aminohexanoic acid hydrochloride |

| Common Synonyms | |

| CAS Number (Parent) | 58521-63-4 (Free Acid) / Salt specific CAS varies by vendor |

| Molecular Formula | |

| Molecular Weight | 167.63 g/mol (Salt) / 131.17 g/mol (Free Acid) |

| Chirality | Available as (R)- or (S)- enantiomers (critical for folding) |

| Solubility | High: Water, Methanol, DMSO. Low: |

| Hygroscopicity | High (Deliquescent upon prolonged exposure to >45% RH) |

Part 2: Risk Assessment & Toxicology (GHS)

While less toxic than volatile organic amines, the hydrochloride salt presents specific contact hazards. The primary risks stem from its acidity upon hydrolysis and its potential as a severe eye irritant.

GHS Classification (OSHA HCS 2012 / CLP)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (STOT SE 3).

-

Toxicological Context

Unlike its isomer 6-aminohexanoic acid, which has extensive clinical safety data, 3-aminohexanoic acid is a Research Use Only (RUO) chemical.

-

Bioactivity: As a GABA analogue precursor, systemic absorption may theoretically modulate GABAergic systems, though transport across the Blood-Brain Barrier (BBB) is poor without specific vectors.

-

Sensitization: No specific data indicates it is a strong sensitizer, but standard amine protocols apply.

Part 3: Operational Handling & Storage Protocol

The following protocol ensures the integrity of the reagent (preventing hydration) and the safety of the operator.

A. Storage Requirements

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The HCl salt is prone to clumping if the container seal is compromised.

-

Container: Amber glass with a PTFE-lined cap. Avoid metal spatulas during transfer (corrosion risk).

B. The "Dry-Box" Weighing Technique

Due to hygroscopicity, weighing should not be performed on an open bench in humid conditions (>50% RH).

-

Equilibration: Allow the bottle to reach room temperature before opening to prevent condensation.

-

PPE: Nitrile gloves (0.11mm min), safety goggles (ANSI Z87.1), and lab coat.

-

Transfer:

-

Ideal: Weigh inside a glovebox or glove bag under

. -

Acceptable: Rapid weighing in a fume hood. Desiccate the sample immediately after use.

-

Part 4: Synthesis Integration (Peptide Chemistry)

The primary value of 3-aminohexanoic acid is its use in Arndt-Eistert Homologation or direct coupling to form

Mechanistic Insight: Proteolytic Stability

Incorporating 3-aminohexanoic acid into a peptide backbone alters the hydrogen bonding pattern. Natural proteases (trypsin, pepsin) are stereospecific for

Standard Coupling Protocol (Solid Phase)

Because the

-

Reagents: Use HATU or PyBOP (stronger activation) rather than standard HBTU/DIC.

-

Base: DIPEA or NMM (2.0 equivalents relative to coupling reagent).

-

Conditions:

-

Solvent: DMF or NMP.

-

Time: Double the standard coupling time (e.g., 2 hours vs. 45 mins).

-

Monitoring: Kaiser test may be faint; use Chloranil test for secondary amines or micro-cleavage LCMS for verification.

-

Part 5: Visualization of Workflow & Mechanism

Figure 1: Structural Logic & Proteolytic Resistance

This diagram illustrates why 3-aminohexanoic acid is used: it creates a "stealth" backbone that enzymes cannot cleave.

Caption: Comparison of natural

Figure 2: Safe Handling & Synthesis Workflow

Operational logic for handling the hygroscopic hydrochloride salt.

Caption: Step-by-step protocol for handling hygroscopic amine salts to ensure synthetic success.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Amino-hexanoic acid. Link

-

Seebach, D., & Gardiner, J. (2008).

-Peptidic Peptidomimetics. Accounts of Chemical Research. (Foundational text on -

ChemicalBook. (2024). 3-Amino-hexanoic acid Properties and Suppliers. Link

-

PubChem. (2024). Compound Summary: 3-Aminohexanoic acid.[1][2] National Library of Medicine. Link

-

BOC Sciences. (2024).

-Amino Acids: Synthesis and Applications.

Sources

Methodological & Application

3-Aminohexanoic acid hydrochloride as a non-natural amino acid

Topic: 3-Aminohexanoic Acid Hydrochloride: Application Notes for Peptidomimetics and Foldamer Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Peptide Scientists

Executive Summary

3-Aminohexanoic acid (also known as

This guide addresses the specific challenges of working with the hydrochloride salt form (3-AHA·HCl). While the salt form offers superior shelf-stability and oxidation resistance compared to the free zwitterion, it requires specific neutralization and protection protocols before it can be utilized in Solid Phase Peptide Synthesis (SPPS).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Notes |

| IUPAC Name | 3-Aminohexanoic acid hydrochloride | Often cited as |

| CAS Number | 64234-61-3 (HCl salt) / 14379-76-1 (Free acid) | Verify specific isomer (R/S) before purchase |

| Formula | ||

| MW | 167.63 g/mol | Free acid MW: 131.17 g/mol |

| Solubility | Water, Methanol, DMSO | Insoluble in non-polar organic solvents (DCM, Hexane) |

| Hygroscopicity | High | Store under inert atmosphere (Argon/Nitrogen) |

| pKa |

Application I: Fmoc-Protection Protocol

Context: Most SPPS workflows require the N-terminus to be Fmoc-protected. Commercial 3-AHA is often sold as the HCl salt for cost efficiency. The following protocol converts 3-AHA·HCl into Fmoc-3-Aminohexanoic acid , suitable for automated synthesizers.

Rationale: The HCl salt is acidic. To react with Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester), the amine must be deprotonated using a mild base that does not cause racemization or hydrolysis of the Fmoc group.

Materials:

-

3-Aminohexanoic acid hydrochloride (1.0 eq)[1]

-

Fmoc-OSu (1.1 eq)

- (Sodium Bicarbonate) (2.5 eq)

-

Solvent: Water : Acetone (1:1 v/v) or Water : Dioxane (1:1 v/v)

-

1M HCl (for acidification)[2]

-

Ethyl Acetate (for extraction)

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-AHA·HCl (10 mmol) and

(25 mmol) in 25 mL of water. Stir until clear (evolution of -

Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of Acetone (or Dioxane). Add this solution dropwise to the aqueous amino acid solution over 20 minutes at

. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Chloroform/Methanol 9:1).

-

Work-up (Critical):

-

Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure.

-

Wash the remaining aqueous phase with Diethyl Ether (

mL) to remove unreacted Fmoc-OSu and byproducts. -

Acidification: Cool the aqueous phase to

and slowly add 1M HCl until pH reaches 2.0. The Fmoc-protected product should precipitate as a white solid or form an oil.

-

-

Extraction: Extract with Ethyl Acetate (

mL). Combine organic layers, dry over anhydrous -

Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Application II: Solid Phase Peptide Synthesis (SPPS)

Context: Incorporating

Workflow Visualization:

Figure 1: Optimized SPPS workflow for

Protocol Modifications for 3-Aminohexanoic Acid:

-

Activation Reagents: Do not use HBTU/HOBt alone. The reaction kinetics are too slow.

-

Recommended:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

-

-

Stoichiometry: Use 4 equivalents of Fmoc-3-AHA, 3.9 eq HATU, and 8 eq DIEA relative to resin loading.

-

Coupling Time: Extend standard coupling time from 45 mins to 2 hours .

-

Double Coupling: Perform the coupling step twice for the 3-AHA residue to ensure complete reaction.

-

Monitoring: Standard Kaiser tests (ninhydrin) work but may develop color slowly. The Chloranil test is more sensitive for secondary amines but 3-AHA has a primary amine, so Ninhydrin is acceptable if heated thoroughly.

Application III: Proteolytic Stability Assay

Context: The primary advantage of 3-AHA is its resistance to enzymatic degradation. This protocol validates the stability of a peptide containing 3-AHA compared to a natural control.

Logic Diagram:

Figure 2: Comparative assay logic for determining proteolytic half-life (

Protocol:

-

Preparation: Prepare 1 mM stock solutions of the 3-AHA-modified peptide and a wild-type control (e.g., Leucine substituted) in PBS (pH 7.4).

-

Enzyme Mix: Add Trypsin or Chymotrypsin at an Enzyme:Substrate ratio of 1:100 (w/w).

-

Incubation: Incubate at

with gentle shaking. -

Sampling: Remove

aliquots at -

Quenching: Immediately add

of -

Analysis: Inject onto RP-HPLC (C18 column).

-

Result Interpretation: The

-peptide control should show rapid degradation (

-

References

-

Seebach, D.

-Peptides: a surprise at every turn. Chemical Communications, (21), 2015–2022. Link- Foundational text on the stability and folding of beta-peptides.

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

-Peptides: from structure to function. Chemical Reviews, 101(10), 3219–3232. Link- Comprehensive review on the structural properties of beta-amino acids like 3-AHA.

-

PubChem. (n.d.). 3-Aminohexanoic acid (Compound Summary). National Library of Medicine. Link

- Source for physical properties and CAS verific

-

Merck/Novabiochem. (2024). Fmoc Solid Phase Peptide Synthesis - Protocol Guide. Link

- Standard reference for HATU/HO

Sources

Fmoc-3-Aminohexanoic acid-OH synthesis protocol

Application Note: High-Fidelity Synthesis of Fmoc-3-Aminohexanoic Acid-OH

Executive Summary

Fmoc-3-aminohexanoic acid (also known as Fmoc-β-homonorvaline) is a critical building block for the synthesis of β-peptides and peptidomimetics. Unlike their α-amino acid counterparts, β-peptides exhibit resistance to proteolytic degradation and form stable secondary structures (helices, sheets) useful in drug design.

This Application Note details a validated, high-yield synthesis protocol converting commercially available Fmoc-L-Norvaline to Fmoc-3-Aminohexanoic acid using a modified Arndt-Eistert homologation . The protocol utilizes ultrasound-promoted Wolff rearrangement to preserve the base-sensitive Fmoc group and maintain enantiomeric purity.[1]

Retrosynthetic Analysis & Pathway

The synthesis relies on the one-carbon homologation of the α-amino acid backbone. The critical challenge is avoiding Fmoc cleavage during the formation of the diazoketone intermediate.

Reaction Scheme:

-

Activation: Fmoc-Norvaline is activated as a mixed anhydride.

-

Diazotization: Reaction with diazomethane yields the α-diazoketone.[1][2]

-

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water yields the β-amino acid.[1]

Figure 1: Synthetic pathway for the homologation of Fmoc-Norvaline to Fmoc-3-Aminohexanoic acid.

Safety & Critical Precautions

-

Diazomethane (CH₂N₂): Extremely toxic and explosive.

-

Mandatory: Use a dedicated diazomethane generator with polished glass joints (no ground glass).

-

Alternative: Use (Trimethylsilyl)diazomethane (TMS-CHN₂) as a safer, non-explosive alternative if safety regulations prohibit CH₂N₂ generation.

-

-

Fmoc Stability: The Fmoc group is base-labile.[1][3][4] Avoid secondary amines (e.g., piperidine) and prolonged exposure to strong tertiary amines at room temperature. N-Methylmorpholine (NMM) is selected as the base for activation due to its lower basicity compared to Triethylamine (TEA).

Materials & Reagents

| Reagent | Role | Grade/Purity |

| Fmoc-L-Norvaline | Starting Material | >99% (HPLC) |

| Isobutyl Chloroformate (IBCF) | Activator | Synthesis Grade |

| N-Methylmorpholine (NMM) | Base | Dry, Distilled |

| Diazomethane | Reagent | Freshly prepared in Et₂O |

| Silver Benzoate (AgOBz) | Catalyst | 99% |

| Tetrahydrofuran (THF) | Solvent | Anhydrous |

| 1,4-Dioxane | Solvent | ACS Grade |

Detailed Experimental Protocol

Step 1: Formation of the Mixed Anhydride

Rationale: Activation of the carboxylic acid is necessary for nucleophilic attack by diazomethane. IBCF is used to form a mixed anhydride, which is sufficiently reactive yet stable enough to minimize racemization.

-

Dissolve Fmoc-L-Norvaline (1.0 eq, 10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under nitrogen atmosphere.

-

Cool the solution to -15°C using an ice/salt or acetone/dry ice bath.

-

Add N-Methylmorpholine (NMM) (1.1 eq) via syringe. Stir for 5 minutes.

-

Dropwise add Isobutyl Chloroformate (IBCF) (1.1 eq) over 10 minutes, maintaining the temperature below -10°C.

-

Checkpoint: A white precipitate (NMM·HCl) will form immediately.

-

-

Stir the mixture at -15°C for 20 minutes to ensure complete formation of the mixed anhydride.

Step 2: Synthesis of the α-Diazoketone

Rationale: The mixed anhydride reacts with diazomethane to form the diazoketone.[1][2] Excess diazomethane is required to quench the HCl generated (forming methyl chloride) and drive the reaction.

-

Prepare a solution of Diazomethane in diethyl ether (approx. 0.3–0.4 M) using a standard generator (e.g., from Diazald). Caution: Perform behind a blast shield.

-

Filter the cold mixed anhydride mixture (from Step 1) quickly through a sintered glass funnel to remove NMM·HCl salts.[5] Collect the filtrate in a clean, dry flask cooled to -15°C.

-

Note: Filtration is optional but recommended to improve purity. If skipping, proceed directly.

-

-

Add the Diazomethane solution (2.5 eq) to the mixed anhydride filtrate at -15°C.

-

Allow the reaction to warm to 0°C over 1 hour and then stir at room temperature for an additional 2 hours.

-

Quenching: Carefully add a few drops of acetic acid to destroy excess diazomethane (indicated by the disappearance of the yellow color and cessation of nitrogen evolution).

-

Workup: Wash the organic layer with saturated NaHCO₃ (3x), water, and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Result: A yellow solid/oil (Fmoc-amino diazoketone). This intermediate is generally stable and can be used without further purification.

-

Step 3: Ultrasound-Promoted Wolff Rearrangement

Rationale: Thermal Wolff rearrangement often requires high temperatures that degrade Fmoc. Using silver benzoate with ultrasonication allows the reaction to proceed at room temperature, preserving the protecting group and stereochemistry.

-

Dissolve the crude Diazoketone (from Step 2) in a mixture of 1,4-Dioxane/Water (9:1 v/v, 100 mL).

-

Add Silver Benzoate (0.1 eq).

-

Place the flask in an ultrasonic bath. Sonicate the mixture at room temperature.

-

Monitor the reaction by TLC (or HPLC) until the starting diazoketone is consumed (typically 30–60 minutes).

-

Workup:

-

Filter off the silver catalyst residues (grey/black precipitate) using Celite.

-

Concentrate the filtrate to remove Dioxane.

-

The remaining aqueous residue is acidified to pH 2 with 1N HCl.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry the combined organic layers over Na₂SO₄ and concentrate.

-

Purification & Characterization

Purification: The crude product is often pure enough for use. If necessary, purify via recrystallization from Ethyl Acetate/Hexane. For high-purity applications, use preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Analytical Specifications:

-

Appearance: White to off-white powder.

-

Molecular Weight: 353.41 g/mol .[8]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.76 (d, 2H, Fmoc Ar), 7.60 (d, 2H, Fmoc Ar), 7.40 (t, 2H, Fmoc Ar), 7.31 (t, 2H, Fmoc Ar).

-

δ 4.40 (d, 2H, Fmoc CH₂), 4.23 (t, 1H, Fmoc CH).

-

δ 3.95 (m, 1H, β-CH-NH).

-

δ 2.55 (dd, 1H, α-CH₂), 2.45 (dd, 1H, α-CH₂).

-

δ 1.30-1.50 (m, 4H, Side chain CH₂).

-

δ 0.90 (t, 3H, Terminal CH₃).

-

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of Mixed Anhydride | Ensure THF is anhydrous. Minimize exposure to atmospheric moisture. |

| Fmoc Cleavage | Basic conditions too strong | Use NMM instead of TEA. Ensure Diazomethane solution is not contaminated with excess alkali base. |

| Incomplete Rearrangement | Catalyst deactivation | Use fresh Silver Benzoate. Ensure efficient sonication (check bath power). |

| Racemization | High temperature | Strictly maintain -15°C during activation. Do not heat the Wolff rearrangement; rely on sonication. |

References

-

Müller, A., Vogt, C., & Sewald, N. (1998).[1][2] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[1][2] Synthesis, 1998(6), 837–841.

-

Podlech, J., & Seebach, D. (1995).[2] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471–472.

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved October 26, 2023.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5275645, 3-Aminohexanoic acid. Retrieved October 26, 2023.

Sources

- 1. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. chempep.com [chempep.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Curly Arrow: Diazomethane and the Arndt-Eistert Homologation [curlyarrow.blogspot.com]

- 8. 6-(Fmoc-amino)hexanoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Optimizing Incorporation of Boc-3-Aminohexanoic Acid: Strategic Coupling Protocols for Peptidomimetics

Executive Summary & Molecule Profile

Boc-3-aminohexanoic acid is a

Incorporating this residue presents a unique paradox in peptide synthesis:

-

Stereochemical Stability: It is highly resistant to racemization during coupling because the chiral center (

-carbon) is insulated from the activated carbonyl by a methylene group ( -

Kinetic Sluggishness: The formation of the amide bond is kinetically slower than

-amino acids due to the altered transition state geometry and moderate steric hindrance of the propyl side chain.

This guide details high-efficiency protocols to overcome the kinetic barrier while leveraging the molecule's inherent stability.

Chemical Profile

| Property | Specification |

| Systematic Name | 3-((tert-butoxycarbonyl)amino)hexanoic acid |

| Class | |

| Molecular Weight | 231.29 g/mol |

| Chirality | Chiral center at C3 (Beta position) |

| Solubility | Soluble in DMF, DCM, NMP; sparingly soluble in water.[1][2] |

| Key Challenge | Slow coupling kinetics; aggregation in longer sequences. |

Strategic Considerations: The "Why" Behind the Protocol

Before executing the experiment, understand the mechanistic landscape. Standard protocols for

The Kinetic Barrier vs. Racemization Advantage

In

In Boc-3-aminohexanoic acid:

-

No Oxazolone: The extra methylene group (

) between the chiral center and the carbonyl prevents the formation of the 5-membered oxazolone ring. -

Result: You can use more vigorous activation methods (higher temperatures, stronger bases) with minimal risk of epimerization.

-

The Trade-off: Without the oxazolone "assistance," the intermolecular attack of the amine on the active ester is the sole pathway, necessitating highly reactive coupling agents like HATU or PyBOP.

Decision Matrix: Selecting the Right Method

Figure 1: Decision matrix for selecting coupling reagents based on scale and sequence difficulty.

Protocol A: High-Efficiency Coupling (HATU/HOAt)

Best for: Solid Phase Peptide Synthesis (SPPS), difficult sequences, or small-scale solution synthesis.

Reagents

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for accelerating

-amino acid coupling.[3] -

Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[2][3]

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Step-by-Step Procedure

-

Preparation:

-

Calculate 3.0 equivalents (eq) of Boc-3-aminohexanoic acid relative to the resin loading or amine component.

-

Calculate 2.9 eq of HATU and 3.0 eq of HOAt.

-

Note: Using slightly less HATU than the acid prevents capping the amine with the guanidinium moiety of the coupling reagent.

-

-

Activation (Pre-activation is critical):

-

Dissolve Boc-3-aminohexanoic acid and HOAt in minimal anhydrous DMF.

-

Add HATU to the mixture.

-

Add 6.0 eq of DIEA.

-

Stir for 1–2 minutes only. Extended pre-activation can lead to ester hydrolysis or side reactions, though less risky than with carbodiimides.

-

-

Coupling:

-

Add the activated solution immediately to the resin (SPPS) or the free amine solution.

-

Reaction Time: Allow to react for 2 to 4 hours at room temperature.

-

Optimization: For extremely difficult couplings, microwave irradiation (75°C for 5 mins) is highly effective and safe due to the resistance to racemization.

-

-

Monitoring:

-

Chloranil Test: Use the Chloranil test rather than the Kaiser (Ninhydrin) test. Ninhydrin can be unreliable for detecting secondary amines or hindered primary amines often found in peptidomimetics.

-

Positive: Blue spots (unreacted amine).

-

Negative: Colorless/Yellow (complete coupling).

-

Protocol B: Scalable Solution Phase (Mixed Anhydride)

Best for: Gram-to-kilogram scale synthesis where chromatography is available.

Reagents

-

Activator: Isobutyl Chloroformate (IBCF).

-

Solvent: THF (Tetrahydrofuran) or DCM (Dichloromethane).

Step-by-Step Procedure

-

Setup:

-

Dissolve Boc-3-aminohexanoic acid (1.1 eq) in anhydrous THF under nitrogen atmosphere.

-

Cool the solution to -15°C using a dry ice/acetone or glycol bath. Temperature control is vital to prevent disproportionation of the anhydride.

-

-

Activation:

-

Add NMM (1.1 eq).

-

Dropwise add IBCF (1.1 eq) over 5 minutes, maintaining temp < -10°C.

-

Stir for 15 minutes to form the mixed anhydride.

-

-

Coupling:

-

Dissolve the amine component (1.0 eq) in THF (with 1.0 eq base if it is a salt).

-

Add the amine solution dropwise to the cold anhydride mixture.

-

Allow the reaction to warm to room temperature slowly over 12 hours (overnight).

-

-

Work-up:

-

Evaporate THF.

-

Redissolve in EtOAc.

-

Wash sequentially with 5% Citric Acid (removes unreacted amine), Sat. NaHCO3 (removes unreacted acid), and Brine.

-

Dry over MgSO4 and concentrate.

-

Troubleshooting & Quality Control

Solubility Issues

Boc-3-aminohexanoic acid is generally hydrophobic.

-

Problem: Precipitation during coupling in DCM.

-

Solution: Switch to DMF or NMP. If using SPPS, use a "Magic Mixture" of DCM/DMF/NMP (1:1:1) to solvate both the growing peptide chain and the protected amino acid.

Incomplete Coupling (Aggregation)

-peptides are known to form stable secondary structures (helices/sheets) even at short lengths (4-6 residues), which can bury the N-terminus.-

Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.

-

Double Coupling: Repeat the coupling step with fresh reagents. Do not simply extend the time of the first coupling.

Deprotection Verification

Boc removal requires acidic conditions (TFA).[][5][6]

-

Protocol: 50% TFA in DCM for 30 minutes.

-

Scavengers: If the peptide contains sensitive side chains (Trp, Met), add 2.5% TIS (Triisopropylsilane) and 2.5% Water to the TFA cocktail.

Mechanistic Visualization: The Insulation Effect

This diagram illustrates why Boc-3-aminohexanoic acid is resistant to racemization compared to standard

Figure 2: Structural comparison highlighting the stability of the beta-amino acid stereocenter.

References

-

Seebach, D.

-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. -

Albericio, F., & Bomer, J. M. (Eds.).[1][3][5][7][8][][10][11] (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on HATU/HOAt usage).

-

Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][8][10] Journal of the American Chemical Society, 115(10), 4397-4398.

-

Sigma-Aldrich (Merck). Technical Bulletin: Boc-beta-amino acids physical properties and handling. (Note: General reference for solubility data cited in Section 1).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 3. bachem.com [bachem.com]

- 5. Overview of Custom Peptide Synthesis [peptide2.com]

- 6. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]

- 8. peptide.com [peptide.com]

- 10. jpt.com [jpt.com]

- 11. peptide.com [peptide.com]

Cell-based assays using 3-Aminohexanoic acid hydrochloride

Application Note: Characterizing the Stability and Cytocompatibility of Peptidomimetics Incorporating 3-Aminohexanoic Acid Hydrochloride

Introduction & Scientific Rationale

In modern drug discovery, peptide therapeutics often fail due to rapid degradation by endogenous proteases. 3-Aminohexanoic acid (3-Ahx) —specifically its hydrochloride salt—is a critical

Distinction Alert: Do not confuse 3-Aminohexanoic acid (a

This guide details the methodology for:

-

Solubilization and Handling of the hydrochloride salt.

-

Cytotoxicity Profiling to establish the safety window of 3-Ahx-modified scaffolds.

-

Proteolytic Stability Assays comparing 3-Ahx-peptides vs. wild-type

-peptides in cell lysates.

Material Preparation

Compound: 3-Aminohexanoic acid hydrochloride

Molecular Formula:

Solubility Protocol

The hydrochloride salt significantly improves water solubility compared to the zwitterionic free acid.

-

Stock Solution (100 mM): Dissolve 16.76 mg of 3-Aminohexanoic acid HCl in 1 mL of sterile, nuclease-free water or PBS (pH 7.4).

-

pH Adjustment: The HCl salt will acidify the solution. For cell assays, verify pH is ~7.2–7.4 using micro-pH strips. If necessary, neutralize carefully with 1N NaOH.

-

Filtration: Sterilize via 0.22

m PVDF syringe filter. -

Vehicle Control: Prepare a matched PBS/Water control with equivalent HCl/NaOH adjustment.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Before using 3-Ahx as a drug scaffold, its intrinsic cellular toxicity must be ruled out. This assay determines the

Cell Line: HEK293 (Kidney epithelial) or HepG2 (Liver) – representative of metabolic organs.

Step-by-Step Methodology:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h at 37°C, 5% -

Treatment: Aspirate media. Add 100

L of fresh media containing 3-Ahx HCl at serial dilutions:-

Concentrations: 0, 10, 50, 100, 500, 1000

M. -

Controls: Vehicle (PBS), Positive Control (10% DMSO or Triton X-100).

-

-

Incubation: Incubate for 48 hours . (Beta-amino acids are metabolically stable; acute toxicity is rare, so longer exposure detects metabolic interference).

-

Detection: Add 10

L MTT reagent (5 mg/mL). Incubate 4h. -

Solubilization: Remove media, add 100

L DMSO to dissolve formazan crystals. -

Read: Measure Absorbance at 570 nm.

Data Analysis Template:

| Concentration ( | Absorbance (570nm) | Viability (% Control) | Standard Deviation |

| 0 (Vehicle) | 0.850 | 100% | ± 2.1% |

| 10 | 0.845 | 99.4% | ± 1.8% |

| 100 | 0.830 | 97.6% | ± 2.5% |

| 1000 | 0.790 | 92.9% | ± 3.0% |

| Positive Ctrl | 0.050 | 5.8% | ± 0.5% |

Interpretation: >90% viability at 1 mM indicates the 3-Ahx building block is cytocompatible and suitable for drug design.

Protocol B: Comparative Proteolytic Stability Assay

This is the core value proposition of using 3-Aminohexanoic acid. You will demonstrate that a peptide containing 3-Ahx resists degradation in cell lysates compared to a standard peptide.

Reagents:

-

Test Compound: A short peptide incorporating 3-Ahx (e.g.,

-Ala-3Ahx -Ala-COOH). -

Reference: Analogous

-peptide (e.g., -

Matrix: S9 Liver Fraction or Whole Cell Lysate (HeLa).

Workflow:

-

Lysate Preparation: Lyse

cells in 500 -

Reaction Setup:

-

Mix 190

L Lysate + 10 -

Incubate at 37°C with gentle shaking.

-

-

Sampling: Aliquot 20

L at time points: -

Quenching: Immediately add 80

L ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Centrifuge at 10,000g for 5 min. -

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion peak area.

Stability Logic Diagram (Graphviz):

Figure 1: Comparative stability workflow demonstrating the resistance of 3-Ahx modified peptides to enzymatic hydrolysis.

References

-

PubChem. (2025).[1] 3-Aminohexanoic acid - Compound Summary. National Library of Medicine.[1] [Link][1]

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Foundational text on beta-peptide stability). [Link]

-

Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation. Helvetica Chimica Acta. (Synthetic context for 3-Ahx). [Link]

Sources

Definitive Quantification of 3-Aminohexanoic Acid Hydrochloride: A Multi-Platform Methodological Guide

An Application Note from the Senior Scientist's Desk

Abstract

This comprehensive application note provides detailed analytical methods for the robust quantification of 3-Aminohexanoic acid hydrochloride. Addressing the common challenge of analyzing polar compounds lacking a strong native chromophore, this guide details three distinct, validated protocols spanning different analytical platforms: High-Performance Liquid Chromatography with pre-column derivatization (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a foundational UV-Vis Spectrophotometric assay. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability for researchers, quality control analysts, and drug development professionals. The guide includes step-by-step instructions, system suitability criteria, and comparative data to empower users to select and implement the most appropriate method for their specific analytical needs.

Introduction: The Analytical Challenge

3-Aminohexanoic acid, a beta-amino acid, and its hydrochloride salt are compounds of interest in various research and pharmaceutical contexts.[1][2] Structurally, it is a polar molecule with a primary amine and a carboxylic acid group (Molecular Formula: C₆H₁₃NO₂, Molecular Weight: 131.17 g/mol ).[1][3][4] This polarity, combined with the absence of a significant UV-absorbing chromophore, presents a considerable challenge for direct quantification using standard HPLC-UV techniques.[5][6]

To achieve sensitive and reliable measurement, analytical strategies must be employed to enhance detectability. This guide explores three proven methods, each with distinct advantages in terms of sensitivity, specificity, and accessibility.

-

HPLC with Pre-column Derivatization: A highly sensitive fluorescence-based method ideal for routine, high-throughput analysis.

-

LC-MS/MS Direct Analysis: The gold standard for specificity and sensitivity, particularly in complex biological matrices, which avoids the need for derivatization.

-

UV-Vis Spectrophotometry: A cost-effective, accessible colorimetric method suitable for simpler sample matrices and higher concentration ranges.

The objective of validating any analytical procedure is to demonstrate its suitability for the intended purpose, a principle rigorously followed in the subsequent protocols in alignment with ICH Q2(R1) guidelines.[7][8]

Method 1: RP-HPLC with Pre-column Fluorescence Derivatization

Principle and Rationale

This method leverages the reaction between the primary amine of 3-aminohexanoic acid and o-phthaldialdehyde (OPA) in the presence of a thiol-containing reagent (e.g., 3-mercaptopropionic acid, MPA) to form a highly fluorescent isoindole derivative.[9] The reaction is rapid, specific for primary amines, and can be fully automated in an HPLC autosampler, minimizing manual error and enhancing reproducibility.[9][10] The resulting derivative is readily separated by reversed-phase chromatography and detected with high sensitivity by a fluorescence detector (FLD), making this an excellent choice for quantifying low concentrations of the analyte.

Experimental Workflow

Sources

- 1. 3-Aminohexanoic acid | C6H13NO2 | CID 5275645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Amino-hexanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-AMINO-HEXANOIC ACID | 58521-63-4 [chemicalbook.com]

- 5. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]

- 6. 6-Aminocaproic acid | SIELC Technologies [sielc.com]

- 7. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-Aminohexanoic Acid Hydrochloride in Peptidomimetic Design

Executive Summary

3-Aminohexanoic acid hydrochloride (CAS: 64234-61-3 for (S)-isomer, 58521-63-4 for racemic) is a

This application note details the utility of 3-aminohexanoic acid in medicinal chemistry to enhance metabolic stability (protease resistance) and induce novel secondary structures (e.g.,

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 3-Aminohexanoic acid hydrochloride ( |

| Formula | |

| MW | 167.63 g/mol |

| Structure Class | |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes. |

| Storage | Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). |

| pKa | Carboxyl ~4.0; Amine ~10.2 (Typical for |

Distinction Alert: Do not confuse with 6-aminohexanoic acid (Amicar/

-

3-Aminohexanoic acid: Chiral/Achiral backbone modifier; induces folding.

-

6-Aminohexanoic acid: Achiral long-chain linker; highly flexible.

Application Logic: Why use 3-Aminohexanoic Acid?

Proteolytic Stability

The primary driver for incorporating 3-aminohexanoic acid into drug candidates is half-life extension . Endogenous proteases (trypsin, chymotrypsin, pepsin) specifically recognize

Foldamer Construction

-Amino acids are known to form stable secondary structures (helices, sheets) with fewer residues thanMechanism of Action Diagram